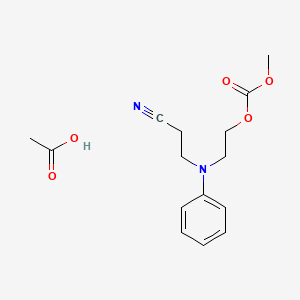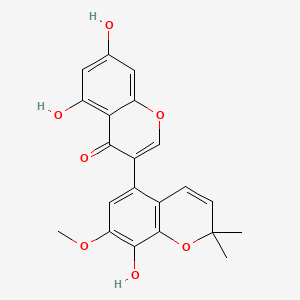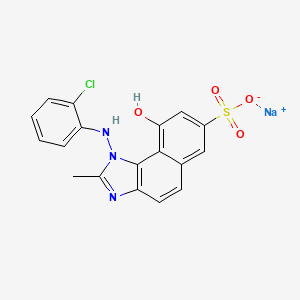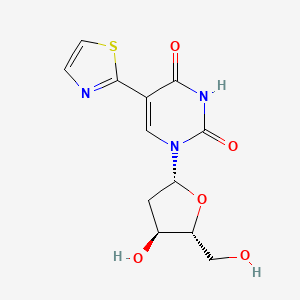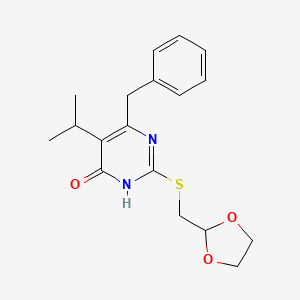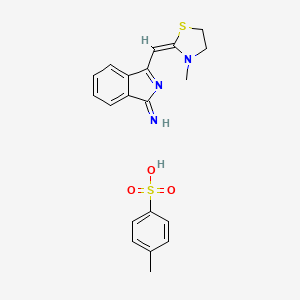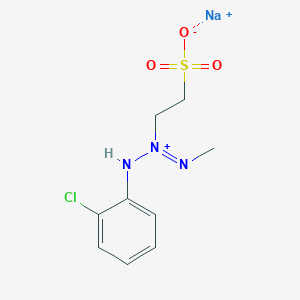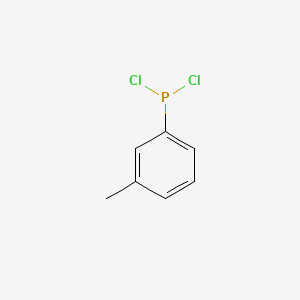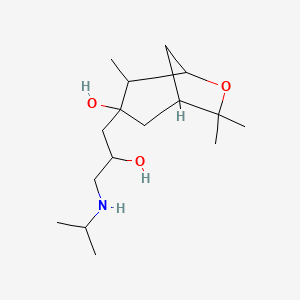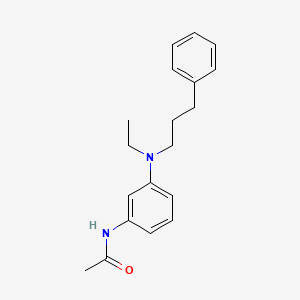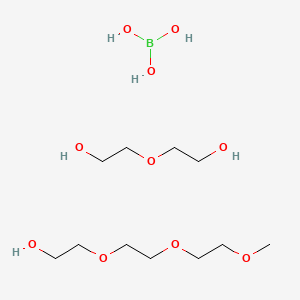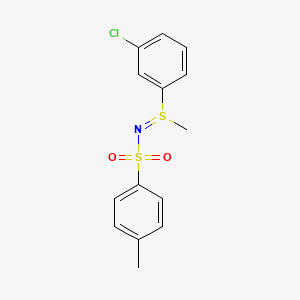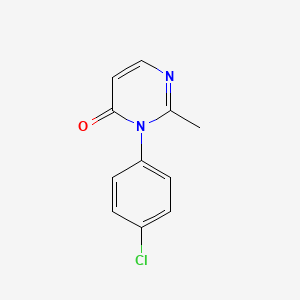
4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl- is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by a pyrimidine ring with a ketone group at the 4-position, a 4-chlorophenyl group at the 3-position, and a methyl group at the 2-position. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate chalcone. This intermediate is then cyclized using urea or thiourea to yield the desired pyrimidinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of pyrimidinone oxides.
Reduction: Formation of 4(3H)-Pyrimidinol derivatives.
Substitution: Formation of various substituted pyrimidinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific biological context and the type of activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone: Similar structure but with a different ring system.
4(3H)-Pyrimidinone, 3-(4-bromophenyl)-2-methyl-: Similar compound with a bromine atom instead of chlorine.
4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-methyl-: Similar compound with a methyl group instead of chlorine.
Uniqueness
4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl- is unique due to the presence of the 4-chlorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
87356-56-7 |
|---|---|
Fórmula molecular |
C11H9ClN2O |
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-2-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H9ClN2O/c1-8-13-7-6-11(15)14(8)10-4-2-9(12)3-5-10/h2-7H,1H3 |
Clave InChI |
USTLDFWGUZXACG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=O)N1C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



